molecular formula C10H21Cl2N3O B1521567 1-(Piperidine-4-carbonyl)piperazine dihydrochloride CAS No. 1197831-75-6

1-(Piperidine-4-carbonyl)piperazine dihydrochloride

Cat. No. B1521567
CAS RN: 1197831-75-6
M. Wt: 270.2 g/mol
InChI Key: GEBKNNRUHFOFJP-UHFFFAOYSA-N
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Description

“1-(Piperidine-4-carbonyl)piperazine dihydrochloride” is a chemical compound with the molecular formula C10H21Cl2N3O and a molecular weight of 270.2 . It is used in various applications, including as a reactant for the synthesis of arylthiadiazole H3 antagonists and water-soluble N-mustards as anticancer agents .


Synthesis Analysis

The synthesis of “1-(Piperidine-4-carbonyl)piperazine dihydrochloride” involves several steps. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The molecular structure of “1-(Piperidine-4-carbonyl)piperazine dihydrochloride” is complex and involves several functional groups. The InChI code for this compound is 1S/C10H19N3O.2ClH/c14-10(9-1-3-11-4-2-9)13-7-5-12-6-8-13;;/h9,11-12H,1-8H2;2*1H .


Chemical Reactions Analysis

“1-(Piperidine-4-carbonyl)piperazine dihydrochloride” can undergo various chemical reactions. For instance, it can be used in the synthesis of tert-butyl 2-(N-ethyl-4-methylpiperzaine-1-carboxamido)ethylcarbamate and 4b,8,8-trimethyl-9,10-dioxo-4b,5,6,7,8,8a,9,10-octahydrophenanthren-2-yl 4-methyl-piperazine-1-carboxylate .


Physical And Chemical Properties Analysis

“1-(Piperidine-4-carbonyl)piperazine dihydrochloride” is a powder that is stored at room temperature .

Scientific Research Applications

Pharmacology

1-(Piperidine-4-carbonyl)piperazine dihydrochloride: is a compound that has potential applications in pharmacology due to its structural features. It can serve as a building block for the synthesis of various pharmacologically active molecules. Its piperazine moiety is a common feature in many drugs, which suggests its utility in the development of new therapeutic agents .

Organic Synthesis

In organic synthesis, this compound can be used to introduce piperazine functionality into larger molecules. Piperazines are known for their versatility in chemical reactions, which makes 1-(Piperidine-4-carbonyl)piperazine dihydrochloride a valuable reagent for constructing complex organic compounds, including pharmaceuticals and natural products .

Medicinal Chemistry

The piperidine and piperazine rings present in 1-(Piperidine-4-carbonyl)piperazine dihydrochloride are prevalent in medicinal chemistry. They are part of the core structure in many medicinal compounds due to their ability to interact with biological targets. This compound could be used to synthesize new derivatives with potential medicinal properties .

Biochemistry

In biochemistry, 1-(Piperidine-4-carbonyl)piperazine dihydrochloride may be used as a precursor for compounds that interact with biological systems. Its structural similarity to many bioactive molecules makes it a candidate for the design of probes or inhibitors for biochemical pathways .

Industrial Applications

Piperazine derivatives, like 1-(Piperidine-4-carbonyl)piperazine dihydrochloride , find applications in various industrial processes. They can be used in the manufacture of plastics, resins, pesticides, and other industrial materials due to their chemical stability and reactivity .

Material Science

In material science, the compound’s potential lies in its ability to act as a monomer or a cross-linking agent due to its two functional groups. This could lead to the development of new materials with desirable properties such as increased strength or chemical resistance .

Safety and Hazards

“1-(Piperidine-4-carbonyl)piperazine dihydrochloride” is classified as a hazardous substance. It can cause irritation to the eyes, skin, and respiratory system. It can also cause skin burns and sensitization, and may lead to asthma. Other symptoms include gastrointestinal upset, headache, nausea, vomiting, and incoordination .

properties

IUPAC Name

piperazin-1-yl(piperidin-4-yl)methanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O.2ClH/c14-10(9-1-3-11-4-2-9)13-7-5-12-6-8-13;;/h9,11-12H,1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBKNNRUHFOFJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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